4-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide
Description
4-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide is a complex organic compound, known for its potential applications in various fields of scientific research. This compound is characterized by a pyrimidine ring connected to a sulfonamide group, giving it unique chemical properties.
Properties
IUPAC Name |
4-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O5S/c12-21(19,20)7-3-1-6(2-4-7)13-5-8-9(16)14-11(18)15-10(8)17/h1-5H,(H2,12,19,20)(H3,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRUGGPQNUJOKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=CC2=C(NC(=O)NC2=O)O)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90416550 | |
| Record name | ST50977921 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5628-20-6 | |
| Record name | ST50977921 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90416550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the condensation of appropriate pyrimidine derivatives with a benzene sulfonamide precursor. Key steps often include:
Pyrimidine Synthesis: : Starting from urea and malonic acid derivatives, cyclization reactions form the pyrimidine core.
Functionalization: : The pyrimidine ring is functionalized to introduce reactive aldehyde groups.
Condensation: : The functionalized pyrimidine reacts with sulfonamide compounds under controlled conditions, typically in the presence of catalysts like acidic or basic reagents.
Industrial Production Methods
While the laboratory synthesis focuses on small-scale production, industrial methods streamline the process:
Batch Reactors: : Large-scale reactions are carried out in batch reactors to maintain consistent quality and yield.
Purification: : Advanced purification techniques, including crystallization and chromatography, ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: : Introducing oxygen atoms or removing hydrogen atoms, often forming sulfone derivatives.
Reduction: : The compound can be reduced to form amino or hydroxy derivatives.
Substitution: : Various nucleophilic or electrophilic reagents can replace specific groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: : Like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Solvents: : Including dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), or aqueous solutions for specific reactions.
Major Products
The products vary based on the reaction type:
Oxidation: : Produces sulfone or sulfoxide derivatives.
Reduction: : Leads to amino derivatives or simpler pyrimidine rings.
Substitution: : Yields a wide range of functionalized compounds depending on the substituents used.
Scientific Research Applications
4-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide has a broad spectrum of applications:
Chemistry: : Used as an intermediate in the synthesis of various organic compounds.
Biology: : Its derivatives are studied for potential enzyme inhibition properties.
Medicine: : Explored for use in drug design due to its biological activity.
Industry: : Applied in material science for developing new polymers and resins.
Mechanism of Action
This compound exerts its effects primarily through interactions with biological macromolecules:
Molecular Targets: : Often targets specific enzymes, binding to active sites and inhibiting their function.
Pathways Involved: : Interference with metabolic pathways in cells, leading to therapeutic effects in various medical conditions.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: : A simpler sulfonamide with antimicrobial properties.
Trimethoprim-sulfamethoxazole: : Combines sulfonamide with dihydrofolate reductase inhibitors.
Pyrimethamine: : Used in antiparasitic treatments, structurally similar in its pyrimidine ring.
Uniqueness
Structural Complexity: : The specific arrangement of pyrimidine and sulfonamide groups in 4-{[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide provides unique chemical reactivity and biological activity.
Functional Diversity: : Capable of undergoing various chemical reactions, making it versatile for multiple applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
